molecular formula C24H24BrNO5 B452958 ethyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B452958
M. Wt: 486.4g/mol
InChI Key: DSPNGBSHEGMAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a furan ring, a bromophenoxy group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or acetic acid.

    Step 1: Synthesis of the furan ring involves the reaction of 3-bromophenol with a suitable aldehyde in the presence of a base to form the bromophenoxy intermediate.

    Step 2: The bromophenoxy intermediate is then reacted with a furan derivative under acidic conditions to form the furan ring.

    Step 3: The final step involves the Biginelli reaction, where the furan derivative, ethyl acetoacetate, and urea are condensed to form the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted bromophenoxy derivatives.

Scientific Research Applications

ethyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of ethyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{5-[(3-chlorophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 4-{5-[(3-fluorophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

ethyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H24BrNO5

Molecular Weight

486.4g/mol

IUPAC Name

ethyl 4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H24BrNO5/c1-3-29-24(28)21-14(2)26-18-8-5-9-19(27)22(18)23(21)20-11-10-17(31-20)13-30-16-7-4-6-15(25)12-16/h4,6-7,10-12,23,26H,3,5,8-9,13H2,1-2H3

InChI Key

DSPNGBSHEGMAID-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)CCC2)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)CCC2)C

Origin of Product

United States

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